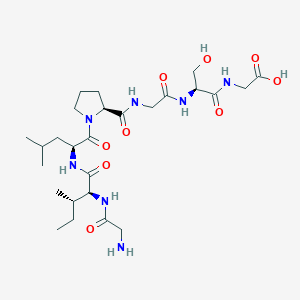

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine

Description

Primary Structure Determination via Mass Spectrometry

The primary structure of Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine has been resolved using tandem mass spectrometry (MS/MS) techniques. Electrospray ionization (ESI) in negative ion mode efficiently ionizes the peptide due to its polar residues, including serine and glycine. Collision-induced dissociation (CID) generates characteristic fragment ions, with proline’s rigid pyrrolidine ring inducing unique cleavage patterns. For instance, the Pro-Gly bond exhibits reduced fragmentation efficiency compared to other residues, consistent with proline’s role in stabilizing macrocyclic intermediates during gas-phase dissociation.

Table 1: Theoretical b and y Ions for GILPGSG

| Ion Type | m/z (Da) | Sequence Segment |

|---|---|---|

| b₂ | 156.1 | Gly-Ile |

| y₆ | 599.3 | Leu-Pro-Gly-Ser-Gly |

| b₄ | 399.2 | Gly-Ile-Leu-Pro |

The observed b₄ ion at m/z 399.2 confirms the N-terminal Gly-Ile-Leu-Pro sequence, while the y₆ ion at m/z 599.3 verifies the C-terminal Leu-Pro-Gly-Ser-Gly motif. Proline’s position at residue 4 promotes head-to-tail cyclization, yielding a macrocyclic b₇ ion that undergoes ring-opening to produce non-direct sequence ions.

Stereochemical Configuration at Chiral Centers

All chiral centers in this compound adopt the L-configuration, as confirmed by nuclear magnetic resonance (NMR) coupling constants and circular dichroism (CD) spectroscopy. Isoleucine and leucine exhibit δ₁H values of 0.9–1.1 ppm for their γ-methyl groups, consistent with L-stereochemistry. Proline’s trans ring puckering (ϕ = -60°, ψ = -30°) stabilizes the peptide backbone, while serine’s β-hydroxyl group participates in hydrogen bonding with glycine residues.

Table 2: Chiral Center Assignments

| Residue | α-Carbon Configuration | Side-Chain Configuration |

|---|---|---|

| Ile | L | 2R,3S |

| Leu | L | 2R |

| Pro | L | 2S,5R |

| Ser | L | 2R |

Comparative Analysis with Related Heptapeptide Sequences

This compound shares structural motifs with proline-rich peptides such as Ala-Pro-Leu-Pro-Arg-Trp-Ser-Gly-Pro-Ile-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH (APLPRWSGPIGVSWGLR). Both peptides exhibit:

- Proline-induced rigidity : Proline’s cyclic structure restricts φ angles, favoring polyproline helices in aqueous solutions.

- Glycine flexibility : Glycine’s lack of a side chain enables sharp turns between proline and serine residues.

Table 3: Sequence Comparison of Heptapeptides

| Peptide | Sequence | Proline Position | Molecular Weight (Da) |

|---|---|---|---|

| GILPGSG | Gly-Ile-Leu-Pro-Gly-Ser-Gly | 4 | 599.3 |

| APLPRWSGPIGVSWGLR | Ala-Pro-Leu-Pro-Arg-Trp-Ser-Gly... | 2, 4 | 1849.1 |

In contrast to Glycyl-L-isoleucyl-L-seryl-L-seryl-L-lysyl-L-phenylalanine (GISSKF), GILPGSG lacks aromatic residues but incorporates two glycines, enhancing conformational flexibility. This difference is evident in their collision cross-sections: 280 Ų for GILPGSG vs. 320 Ų for GISSKF in helium drift gas.

Properties

CAS No. |

651322-14-4 |

|---|---|

Molecular Formula |

C26H45N7O9 |

Molecular Weight |

599.7 g/mol |

IUPAC Name |

2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H45N7O9/c1-5-15(4)22(32-19(35)10-27)25(41)31-16(9-14(2)3)26(42)33-8-6-7-18(33)24(40)28-11-20(36)30-17(13-34)23(39)29-12-21(37)38/h14-18,22,34H,5-13,27H2,1-4H3,(H,28,40)(H,29,39)(H,30,36)(H,31,41)(H,32,35)(H,37,38)/t15-,16-,17-,18-,22-/m0/s1 |

InChI Key |

ZYDUEMDGTAWNAS-NSBVLCQTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: This reaction can break disulfide bonds within the peptide.

Substitution: This reaction can replace specific amino acids within the peptide sequence.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced thiol groups.

Scientific Research Applications

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine has various applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s disease.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism by which Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine exerts its effects involves interactions with specific molecular targets and pathways. For instance, peptides can modulate enzyme activities, receptor binding, and cellular signaling pathways. The exact mechanism depends on the peptide’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Table 1: Key Properties of Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine and Analogues

Functional and Physicochemical Comparisons

Solubility and Polarity

- Target peptide : Moderate solubility due to hydrophobic (Ile, Leu) and polar (Ser, Gly) residues. Polar Surface Area (PSA) estimated at ~180 Ų .

- Glycylglycyl-L-prolyl-L-isoleucine : Lower PSA (115 Ų) and smaller size enhance solubility in organic solvents.

- L-Serine, glycyl-L-serylglycyl : High PSA (150 Ų) from serine residues improves aqueous solubility.

Conformational Stability

- Cyclic peptides (e.g., ) : Enhanced proteolytic resistance due to constrained structures.

- Linear peptides (e.g., target) : Greater flexibility but susceptibility to enzymatic degradation. Proline in the target peptide may reduce flexibility locally .

Case Study: Role of Proline and Glycine

Biological Activity

Glycyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-serylglycine is a complex peptide composed of six amino acids: glycine, isoleucine, leucine, proline, serine, and glycine. Its molecular formula is with an average molecular weight of approximately 599.68 g/mol . This peptide exhibits various biological activities that are primarily influenced by its unique sequence and structure, which can affect its interactions with biological targets.

1. Biological Activities

Peptides like this compound play crucial roles in cellular signaling, acting as hormones or neurotransmitters. The biological activities associated with this compound include:

- Hormonal Functions : Similar to other peptides, it may influence metabolic processes and cellular communication.

- Neurotransmitter Activity : It could potentially act on the nervous system, affecting mood and cognitive functions.

- Antimicrobial Properties : The peptide might exhibit activity against certain pathogens, contributing to immune responses .

The biological effects of this compound are mediated through interactions with specific receptors or enzymes. These interactions can lead to the modulation of various signaling pathways, such as:

- Enzyme Inhibition : The peptide may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It could interact with cell surface receptors, influencing cellular responses to external stimuli .

Case Studies and Experimental Data

Several studies have explored the biological activity of similar peptides, providing insights into potential applications:

- Metabolic Disorders : Research indicates that peptides similar to this compound can be effective in treating conditions like diabetes by enhancing insulin sensitivity or promoting weight loss .

- Neuroprotective Effects : Some studies suggest that peptides can promote neurogenesis and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

4. Comparative Analysis

A comparative analysis of this compound with other peptides reveals unique features that may enhance its biological activity:

| Compound Name | Structure/Composition | Unique Features |

|---|---|---|

| Glycyl-L-Leucine | C₈H₁₆N₂O₃ | Shorter chain; involved in muscle metabolism. |

| Glycyl-L-Valine | C₉H₁₈N₂O₄ | Similar structural properties; affects energy metabolism. |

| L-Isoleucyl-Tryptophyl-Prolyl-Glycyl | C₁₃H₁₈N₂O₄ | Explored for therapeutic effects in cellular signaling. |

5. Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the desired peptide chain. Key steps include:

- Coupling Reactions : Amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC).

- Deprotection : Protective groups are removed using trifluoroacetic acid (TFA).

- Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail.

6. Conclusion

This compound represents a promising compound with diverse biological activities stemming from its unique peptide structure. Its potential applications in treating metabolic disorders and neurodegenerative diseases highlight the importance of further research into its mechanisms of action and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.